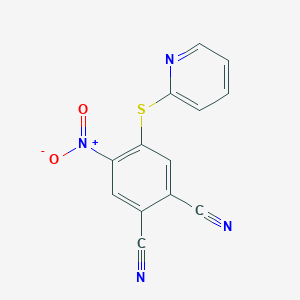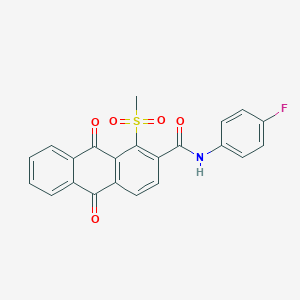![molecular formula C23H18N2O3 B15004521 7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004521.png)
7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and a hexahydro-1,5-diazatetra-phen-9-one core, which contributes to its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2H-1,3-benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Formation of the Hexahydro-1,5-diazatetra-phen-9-one Core: This step involves the condensation of a suitable diamine with a diketone to form the hexahydro-1,5-diazatetra-phen-9-one core.
Coupling of the Two Moieties: The final step involves the coupling of the benzodioxole moiety with the hexahydro-1,5-diazatetra-phen-9-one core under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Analyse Des Réactions Chimiques
Types of Reactions
10-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole moiety, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
10-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-(2H-1,3-benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to cell death. The benzodioxole moiety may also interact with cellular receptors or enzymes, modulating their activity and contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one: Unique due to its specific combination of benzodioxole and hexahydro-1,5-diazatetra-phen-9-one moieties.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains the benzodioxole moiety but lacks the hexahydro-1,5-diazatetra-phen-9-one core.
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another compound with a benzodioxole moiety, studied for its anticancer properties.
Uniqueness
10-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one is unique due to its specific structural features, which contribute to its distinct chemical reactivity and potential biological activity. Its combination of benzodioxole and hexahydro-1,5-diazatetra-phen-9-one moieties sets it apart from other similar compounds and makes it a valuable molecule for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H18N2O3 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
7-(1,3-benzodioxol-5-yl)-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one |
InChI |
InChI=1S/C23H18N2O3/c26-18-5-1-4-17-22(18)21(13-6-9-19-20(11-13)28-12-27-19)15-7-8-16-14(23(15)25-17)3-2-10-24-16/h2-3,6-11,21,25H,1,4-5,12H2 |
Clé InChI |
RWUPOOKIXCYLDW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(C3=C(N2)C4=C(C=C3)N=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B15004445.png)

![5-(1-adamantyl)-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B15004453.png)


![Ethyl 4-({[1-methyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004490.png)
![3-cyclohexyl-N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]propanamide](/img/structure/B15004497.png)
![methyl 4-(diethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B15004506.png)
![Ethyl 2-[({2,4-dimethyl-3-[(methylsulfonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15004508.png)
![4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15004515.png)
![(2-fluorophenyl)(7-methyl-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)methanone](/img/structure/B15004527.png)

![3-benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B15004538.png)
